N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of cardiovascular diseases. ETC-1002 is a novel therapeutic agent that has shown promising results in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
A significant area of research involving N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide and related compounds focuses on synthetic methodologies and chemical properties. Studies have explored the regioselectivity of ethylation reactions in quinoline derivatives, highlighting the synthetic versatility and potential pharmacological activities of these compounds, such as antibacterial and antiviral effects (Batalha et al., 2019). Additionally, research into the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provides insights into the molecular configurations and interactions of related quinoline derivatives (Filali Baba et al., 2019).
Antimicrobial and Anticancer Potential
Quinoline derivatives have shown promising antimicrobial properties against a variety of pathogens. For instance, compounds synthesized from quinazolinone and 4-thiazolidinone demonstrated significant in vitro antibacterial and antifungal activities (Desai et al., 2011). Similarly, the synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, highlighting the broad spectrum of activity of these compounds (Desai et al., 2007). Additionally, research into coumarin and quinolinone-3-aminoamide derivatives has revealed their potential as anticancer agents, further emphasizing the therapeutic applications of quinoline derivatives (Matiadis et al., 2013).
Pharmacological Enhancements
Research has also focused on the modification of quinoline derivatives to enhance their pharmacological properties. For example, sulfamoyl-4-oxoquinoline-3-carboxamides have been identified as novel potentiators of defective DeltaF508-cystic fibrosis transmembrane conductance regulator chloride channel gating, indicating potential therapeutic applications for cystic fibrosis (Suen et al., 2006).
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-2-26-22-14-13-21(16-20(22)12-15-23(26)27)25-24(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,13-14,16H,2,12,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORGEGTNIEWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.